molecular formula C9H11FO B11747731 (2-Ethyl-3-fluoro-phenyl)-methanol

(2-Ethyl-3-fluoro-phenyl)-methanol

Cat. No.: B11747731
M. Wt: 154.18 g/mol
InChI Key: TXNZYMHXMJOBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethyl-3-fluoro-phenyl)-methanol is a benzyl alcohol derivative featuring a fluorine atom at the meta-position and an ethyl group at the ortho-position relative to the hydroxymethyl group. This structural arrangement imparts unique physicochemical properties, such as altered polarity, solubility, and reactivity, compared to simpler aromatic alcohols.

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

(2-ethyl-3-fluorophenyl)methanol

InChI

InChI=1S/C9H11FO/c1-2-8-7(6-11)4-3-5-9(8)10/h3-5,11H,2,6H2,1H3

InChI Key

TXNZYMHXMJOBRT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-3-fluorophenyl)methanol typically involves the reaction of 2-ethyl-3-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled conditions, often at room temperature, to yield the desired alcohol .

Industrial Production Methods

Industrial production methods for (2-Ethyl-3-fluorophenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization to ensure high purity levels.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-3-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the compound can lead to the formation of more reduced species, although this is less common.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (2-Ethyl-3-fluorophenyl)methanol can yield 2-ethyl-3-fluorobenzaldehyde or 2-ethyl-3-fluorobenzoic acid, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(2-Ethyl-3-fluorophenyl)methanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Ethyl-3-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (2-Ethyl-3-fluoro-phenyl)-methanol with key analogs based on molecular properties, substituent effects, and available

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
This compound C₉H₁₁FO ~156.18 (calculated) Not provided Combines electron-withdrawing fluorine and bulky ethyl groups; potential use in fine chemicals or as a building block for fluorinated pharmaceuticals.
2-Fluorophenol C₆H₅FO 112.10 367-12-4 Simpler fluorinated phenol; exhibits higher acidity (pKa ~8.3) due to fluorine's inductive effect. Used in agrochemicals and polymer synthesis .
Ethanol, 2-[(3-fluorophenyl)methoxy]- C₉H₁₁FO₂ 170.18 851859-50-2 Ether derivative with fluorophenyl methoxy group; demonstrates stability in synthetic routes (97% purity reported) and potential as a solvent modifier .
2-Methoxyethanol C₃H₈O₂ 76.09 109-86-4 Non-fluorinated glycol ether; high polarity and miscibility with water. Common solvent in coatings and electronics, but lacks steric hindrance of ethyl/fluoro groups .

Substituent Effects on Properties

  • This effect is less pronounced than in 2-fluorophenol, where fluorine is ortho to the hydroxyl group .
  • Ethyl Group : The ortho-ethyl group introduces steric hindrance, likely reducing reactivity in nucleophilic substitutions but improving lipid solubility for membrane permeability in drug design.
  • Methoxy vs. Hydroxymethyl: Ethanol, 2-[(3-fluorophenyl)methoxy]- (CAS 851859-50-2) replaces the hydroxymethyl with a methoxy-ethoxy chain, reducing hydrogen-bonding capacity but enhancing thermal stability .

Stability and Preservation Considerations

Methanol is widely used as a preservative for volatile organic compounds (VOCs) in soil samples, maintaining >70% recovery of aromatic compounds (e.g., benzene, toluene) over 82 days .

Limitations and Data Gaps

Direct experimental data on this compound—such as melting point, boiling point, or toxicity—are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs, necessitating further studies to validate physicochemical and biological properties.

Biological Activity

(2-Ethyl-3-fluoro-phenyl)-methanol is an organic compound that incorporates a fluorine atom and a hydroxymethyl group attached to a phenyl ring. Its molecular formula is C9H11FO, with a molecular weight of approximately 154.19 g/mol. The presence of fluorine in organic compounds often enhances their biological activity, making them significant in pharmaceutical and chemical applications.

The compound's structure can be described as follows:

  • Ethyl group at the 2-position
  • Fluoro group at the 3-position
  • Hydroxymethyl group attached to the phenyl ring

This configuration influences its chemical reactivity and potential interactions in biological systems.

Comparative Analysis of Similar Compounds

A comparison with similar compounds can provide insights into the potential biological activity of this compound. The following table summarizes some related compounds:

Compound NameStructure DescriptionUnique Properties
This compoundEthyl and fluorine substituents on phenolEnhanced reactivity due to fluorine
(2-Methyl-3-fluoro-phenyl)-methanolMethyl instead of ethylDifferent steric effects
(3-Fluorophenyl)-methanolFluorine at para positionSimpler structure affects reactivity
(4-Fluorophenyl)-methanolFluorine at meta positionDifferent electronic properties
(2-Ethylphenol)Ethylene substituent without fluorineBaseline for comparison

Fluorinated compounds like this compound may interact with various biological targets, including enzymes and receptors. The following mechanisms are commonly observed in similar compounds:

  • Enzyme Inhibition : Many fluorinated compounds act as enzyme inhibitors, which can lead to therapeutic effects in conditions such as diabetes and bacterial infections.
  • Antioxidant Activity : Some studies suggest that certain derivatives exhibit antioxidant properties, potentially protecting cells from oxidative damage.
  • Antibacterial Properties : Research indicates that fluorinated compounds often show enhanced antibacterial activity against various strains of bacteria.

Case Studies and Research Findings

Research into the biological activities of structurally similar compounds provides valuable insights:

  • Antidiabetic Activity : A study on thiourea derivatives indicated significant inhibition of α-amylase and α-glucosidase enzymes, which are critical in carbohydrate metabolism. While not directly involving this compound, the findings suggest that similar structures could exhibit antidiabetic properties through enzyme modulation .
  • Antibacterial Studies : Compounds with fluorinated moieties have been reported to possess enhanced antibacterial effects. For instance, natural products have been shown to effectively combat antibiotic-resistant bacteria . This suggests that this compound may also have potential in this area.
  • Toxicological Assessments : In studies involving other fluorinated compounds, toxicity evaluations revealed no adverse effects on hematological parameters or liver histology at therapeutic doses . This emphasizes the need for thorough safety assessments for this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.